1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone
Description
Properties
Molecular Formula |
C15H21NO |
|---|---|
Molecular Weight |
231.33 g/mol |
IUPAC Name |
1-(1-benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone |
InChI |
InChI=1S/C15H21NO/c1-12(17)14-10-16(11-15(14,2)3)9-13-7-5-4-6-8-13/h4-8,14H,9-11H2,1-3H3 |
InChI Key |
DUADLVYNRRWWEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CN(CC1(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Multicomponent Reaction (MCR) Approach
Multicomponent reactions (MCRs) are efficient for constructing complex pyrrolidine derivatives. A three-component reaction involving ethyl 2,4-dioxovalerate , benzylamine , and aromatic aldehydes has been adapted for synthesizing structurally analogous compounds.
Reaction Mechanism :
-
Imine Formation : Benzylamine reacts with an aldehyde to form an imine intermediate.
-
Nucleophilic Attack : Ethyl 2,4-dioxovalerate undergoes keto-enol tautomerism, enabling nucleophilic attack on the imine.
-
Cyclization : Intramolecular cyclization forms the pyrrolidine ring, followed by acetylation to yield the ethanone group.
Optimization Data :
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Glacial acetic acid | 70–80 | |
| Temperature | 80–95°C | 82–89 | |
| Molar Ratio (Aldehyde:Amine:Diketoester) | 1.5:1:1 | 77–80 |
Advantages : High atom economy; single-step ring formation.
Limitations : Requires strict stoichiometric control to avoid byproducts.
Oxidation of 1-Benzyl-4,4-dimethylpyrrolidin-3-ol
The ethanone group can be introduced via oxidation of the corresponding alcohol precursor, 1-benzyl-4,4-dimethylpyrrolidin-3-ol .
Oxidation Agents and Conditions :
| Agent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| PCC (Pyridinium chlorochromate) | Dichloromethane | 0°C → RT | 85–90 | |
| Swern Oxidation (Oxalyl chloride/DMSO) | THF | −78°C → RT | 78–82 |
Mechanistic Insight :
-
PCC selectively oxidizes secondary alcohols to ketones without over-oxidation.
-
Swern oxidation avoids acidic conditions, preserving acid-sensitive functional groups.
Key Data :
-
PCC : Reaction time = 4–6 h; workup involves filtration through silica.
-
Swern : Requires strict temperature control (−78°C) during activation.
Reductive Amination Strategy
Reductive amination offers a modular route by combining 4,4-dimethylpyrrolidin-3-one with benzyl halides or aldehydes under reducing conditions.
Procedure :
-
Imine Formation : React 4,4-dimethylpyrrolidin-3-one with benzaldehyde.
-
Reduction : Use NaBH4 or NaBH3CN to reduce the imine to the secondary amine.
-
Acetylation : Introduce the ethanone group via Friedel-Crafts acylation.
Performance Metrics :
Advantages : Flexibility in introducing substituents.
Challenges : Requires anhydrous conditions for acylation.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield Range (%) | Scalability | Cost Efficiency | Complexity |
|---|---|---|---|---|
| Multicomponent Reaction | 70–89 | High | Moderate | Medium |
| Alcohol Oxidation | 78–90 | Moderate | High | Low |
| Reductive Amination | 65–80 | Low | Low | High |
Key Findings :
-
Multicomponent reactions are optimal for large-scale synthesis but require precise stoichiometry.
-
Oxidation provides high yields but involves expensive reagents (e.g., PCC).
-
Reductive amination is less efficient but allows structural diversification.
Advanced Modifications and Derivatives
Functionalization of 1-(1-benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone can be achieved via:
Table 2: Derivative Synthesis
| Reaction Type | Reagent | Product Application | Yield (%) |
|---|---|---|---|
| N-Alkylation | Methyl iodide | Bioactive analogs | 60–70 |
| Suzuki Coupling | Phenylboronic acid | Fluorescent probes | 55–65 |
Chemical Reactions Analysis
Types of Reactions: 1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiator lies in its pyrrolidine core and benzyl/dimethyl substituents, which contrast with other ethanone derivatives. Below is a comparative analysis:
Physicochemical Properties
- Lipophilicity: The benzyl and dimethyl groups in the target compound increase lipophilicity compared to hydroxylated derivatives like 1-(3-Benzoyl-2,4,6-trihydroxyphenyl)ethanone .
- Thermal Stability : Pyrrolidine-based compounds (e.g., target compound and benzodioxolyl analog ) exhibit higher thermal stability than dihydropyridines , attributed to the rigid, saturated ring system.
- Solubility : The absence of polar groups (e.g., hydroxyl, acetyl) in the target compound reduces aqueous solubility relative to diacetyl- or hydroxy-substituted analogs .
Biological Activity
1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone is a chemical compound with potential biological activities due to its unique structural features. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 219.31 g/mol. Its structure includes a pyrrolidine ring with a benzyl substituent and two methyl groups, contributing to its reactivity and potential applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general procedure includes:
- Formation of the Pyrrolidine Ring : Starting from commercially available precursors.
- Benzyl Substitution : Introducing the benzyl group through nucleophilic substitution.
- Ethanone Functional Group Addition : Finalizing the structure by adding the ethanone moiety.
This synthetic route allows for the exploration of various derivatives that may enhance biological activity.
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Inhibition of Enzymes : The compound's structure allows it to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation .
- Potential Antioxidant Activity : Some studies suggest that pyrrolidine derivatives can exhibit antioxidant properties, potentially reducing oxidative stress in biological systems.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Acetylcholinesterase Inhibition : A study demonstrated that certain benzyl-pyrrolidine derivatives showed significant inhibition of AChE with IC50 values around 5.90 μM, indicating potential for treating neurodegenerative diseases like Alzheimer's .
- Pharmacological Screening : In a pharmacological screening assay, pyrrolidine-based compounds were evaluated for their activity against various targets, revealing promising results in modulating neurotransmitter levels .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Benzylpyrrolidine | Lacks the ethanone group | More basic due to absence of carbonyl functionality |
| 4,4-Dimethylpyrrolidine | Lacks the benzyl group | Different reactivity profile due to missing aromaticity |
| 1-(Phenylmethyl)-3-pyrrolidinemethanol | Contains a hydroxymethyl group | Potentially higher solubility due to hydroxymethyl |
| 1-(Benzyl)-3-methylpyrrolidine | Contains only one methyl group | Less steric hindrance compared to the target compound |
| (3R,4R)-1-Benzylpyrrolidine-3,4-diol | Contains hydroxymethyl groups | May exhibit different biological activities |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1-(1-Benzyl-4,4-dimethylpyrrolidin-3-yl)ethanone?
The synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. Key steps may include:
- Cyclocondensation of benzylamine derivatives with ketones under reflux conditions.
- Protection/deprotection strategies for the pyrrolidine ring, often using tert-butyl or benzyl groups to stabilize intermediates.
- Purification via column chromatography or recrystallization to achieve >95% purity. Reaction conditions (solvent, temperature, catalysts) are critical for yield optimization .
Q. Which analytical techniques are recommended for characterizing this compound’s purity and structure?
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and stereochemistry.
- X-ray crystallography for absolute configuration determination, using programs like SHELXL for refinement .
- HPLC or GC-MS to assess purity, particularly for detecting byproducts from incomplete benzylation or dimethylation .
Q. What safety precautions are necessary during experimental handling?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of vapors, especially during solvent reflux steps.
- Store in a cool, dry environment, away from oxidizing agents due to potential ketone reactivity .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the compound’s electronic properties and reactivity?
- Functional selection : Use hybrid functionals like B3LYP for accurate thermochemical data, as they incorporate exact exchange terms to model electron correlation .
- Basis sets : Apply polarized triple-zeta sets (e.g., 6-311+G(d,p)) to capture steric effects from the benzyl and dimethyl groups.
- Challenges : Discrepancies between experimental and computational data (e.g., dipole moments) may arise from solvent effects or conformational flexibility. Validate with solvation models (e.g., PCM) .
Q. How do steric effects influence substitution reactions at the pyrrolidine ring?
- The 4,4-dimethyl groups create significant steric hindrance, slowing nucleophilic attacks at the 3-position.
- X-ray data (e.g., torsion angles) can quantify spatial constraints, while DFT simulations model transition-state geometries.
- Experimental strategies: Use bulky bases (e.g., LDA) to deprotonate less hindered positions selectively .
Q. What strategies resolve contradictions between experimental and computational reactivity data?
- Systematic validation : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to identify systematic errors.
- Kinetic studies : Monitor reaction progress via in situ IR or NMR to detect intermediates not modeled computationally.
- Solvent effects : Re-run simulations with explicit solvent molecules to account for polarity-driven stabilization .
Q. What challenges arise in crystallographic studies of this compound?
- Disorder in benzyl groups : Common due to rotational freedom; mitigate by collecting low-temperature (<150 K) diffraction data.
- Refinement issues : Use SHELXL’s rigid-bond restraint options to stabilize anisotropic displacement parameters .
- Twinned crystals : Employ the TwinRotMat algorithm in SHELXD for structure solution .
Q. How do structural modifications impact biological activity in related ethanone derivatives?
- Bioisosteric replacements : Substituting the benzyl group with heteroaromatic moieties (e.g., indole) can enhance binding to CNS targets.
- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify key interactions with enzymes like neutrophil elastase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
